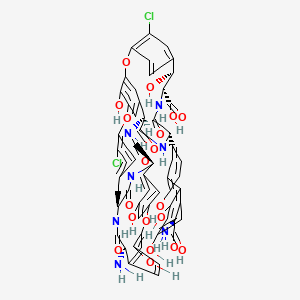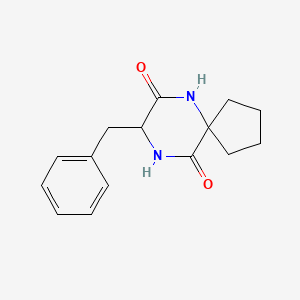
2-(2'-Oxo-3'-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including stimulant and antidepressant properties .
Preparation Methods
The synthesis of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves several steps. The key intermediate, 2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine, is obtained by condensing 2-benzylthio-α,α-dimethylbenzyl alcohol with chloroacetonitrile in 85% sulfuric acid . This intermediate is then reacted with 2-oxo-3-phenylpiperazine in the presence of sodium hydride and 1-methyl-2-pyrrolidone to yield the final product .
Chemical Reactions Analysis
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, particularly at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzothiazine derivatives.
Biology: The compound has been studied for its potential neuroprotective and antidepressant effects.
Mechanism of Action
The mechanism of action of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves its interaction with neurotransmitter systems in the brain. It is believed to enhance dopaminergic and serotoninergic mediated processes, leading to its antidepressant and neuroprotective effects . The compound likely targets specific receptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
Similar compounds to 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate include:
2-oxo-3-phenylpiperazine: Shares the piperazine moiety but lacks the benzothiazine ring.
4,4-dimethyl-4H-1,3-benzothiazine: Contains the benzothiazine ring but lacks the piperazine moiety.
2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine: An intermediate in the synthesis of the target compound.
The uniqueness of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate lies in its combined structural features, which contribute to its distinct pharmacological profile .
Properties
CAS No. |
81735-48-0 |
|---|---|
Molecular Formula |
C23H25N3O5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-3-phenylpiperazin-2-one;oxalic acid |
InChI |
InChI=1S/C21H23N3OS.C2H2O4/c1-21(2)16-10-6-7-11-17(16)26-18(23-21)14-24-13-12-22-19(20(24)25)15-8-4-3-5-9-15;3-1(4)2(5)6/h3-11,19,22H,12-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
NHNZEOPXABIHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3CCNC(C3=O)C4=CC=CC=C4)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















